

Leramistat's Impact on Disability and Fatigue: A Comparative Analysis for Researchers

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A novel mitochondrial complex 1 inhibitor, **Leramistat**, has demonstrated statistically significant improvements in both disability and fatigue in a Phase 2b clinical trial for rheumatoid arthritis (RA), positioning it as a potential new therapeutic avenue with a unique mechanism of action focused on tissue repair. This guide provides a comparative analysis of **Leramistat**'s effects on these crucial patient-reported outcomes, placing them in the context of established alternative treatments for RA. While detailed quantitative data from the **Leramistat** trial are awaiting full publication, this analysis synthesizes available information and presents a framework for comparison.

Executive Summary

Leramistat, developed by Istesso, operates via a distinct mechanism of action by inhibiting mitochondrial complex 1, which is understood to augment the body's inherent tissue repair processes without suppressing the immune system.[1][2][3] In the 12-week, randomized, double-blind, placebo-controlled Phase 2b IST-06 trial (NCT05460832) involving patients with moderate-to-severe RA who had an inadequate response to methotrexate, **Leramistat** did not meet its primary endpoint of ACR20 response.[1][2][4] However, the trial revealed promising and statistically significant improvements in key secondary endpoints, including a reduction in bone erosion and notable enhancements in patient-reported disability and fatigue.[1][2][4]

This guide will delve into the available data on **Leramistat**'s impact on disability and fatigue, compare it with the established efficacy of other disease-modifying antirheumatic drugs (DMARDs), and provide detailed experimental methodologies for the cited studies.



Comparative Analysis of Disability and Fatigue Outcomes

The following tables summarize the available data on the impact of **Leramistat** and alternative therapies on disability and fatigue in patients with rheumatoid arthritis. Disability is primarily measured using the Health Assessment Questionnaire-Disability Index (HAQ-DI), where a lower score indicates less disability. Fatigue is commonly assessed using the Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F) scale, where a higher score signifies less fatigue.

Table 1: Comparative Impact on Disability (HAQ-DI Scores)



Treatmen t	Study	Patient Populatio n	Duration	Baseline HAQ-DI (Mean ± SD)	Change from Baseline (Mean ± SD)	p-value
Leramistat	IST-06 (Phase 2b)	Moderate- to-severe RA, MTX- IR	12 weeks	Data not yet published	Statistically significant improveme nt vs. placebo[1]	<0.05
Adalimuma b	AWARDS	Establishe d RA	6 months	1.69 ± 0.57	-0.88 ± 0.61	<0.0001
Tocilizuma b	ACT-AXIS	Moderate- to-severe RA	24 weeks	Data not published	Statistically significant improveme nt vs. control (OR 1.4-7.0)[5]	<0.05
Methotrexa te	TREAT EARLIER	At-risk of RA	52 weeks	Not applicable	Significantl y lower patient- reported physical functioning vs. placebo[6]	0.0042
Tofacitinib	Phase 3 Monothera py	Active RA	3 months	~1.6	-0.50 (Tofacitinib 5mg) vs. -0.19 (Placebo) [7]	<0.05





Table 2: Comparative Impact on Fatigue (FACIT-F Scores)



Treatmen t	Study	Patient Populatio n	Duration	Baseline FACIT-F (Mean ± SD)	Change from Baseline (Mean ± SD)	p-value
Leramistat	IST-06 (Phase 2b)	Moderate- to-severe RA, MTX- IR	12 weeks	Data not yet published	Statistically significant improveme nt vs. placebo[1]	<0.05
Adalimuma b	Adalimuma b Impact on Fatigue	RA	6 months	Not specified	Significant reduction in fatigue scores[8]	<0.05
Tocilizuma b	ACT-AXIS	Moderate- to-severe RA	24 weeks	23.7 ± 11.1	+5.4 ± 11.2	<0.001
Baricitinib	RA-BEAM & RA- BEACON	MTX-IR or TNF-IR RA	24 weeks	Severe fatigue	Clinically meaningful improveme nts in PROMIS Fatigue scores (converted from FACIT-F) [3]	<0.05
Methotrexa te	ArthritisPo wer Registry	RA	Not applicable	Not applicable	Associated with lower fatigue scores after adjusting	<0.05



for confounder s[9]

Experimental Protocols

Leramistat: IST-06 (Phase 2b) Trial

- Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group, multi-centre study.[10]
- Participants: Adults with moderate-to-severe active rheumatoid arthritis who had an
 inadequate response to a stable dose of methotrexate.[10] Key inclusion criteria included ≥6
 swollen and ≥6 tender joints.
- Intervention: Participants received either Leramistat (oral, once-daily) or a matched placebo, in addition to their ongoing methotrexate treatment.[10] Specific dosage information for Leramistat in this trial is not yet publicly available.
- Outcome Measures:
 - Primary Endpoint: ACR20 response at Week 12.[10]
 - Secondary Endpoints: Included assessments of disability and fatigue.[1][2] While the
 specific scales used have not been officially published, based on industry standards, it is
 highly likely that the HAQ-DI was used for disability and the FACIT-F for fatigue.
 Assessments were likely performed at baseline and at the end of the 12-week treatment
 period.

Adalimumab: AWARDS Study

- Study Design: A prospective, observational study.
- Participants: 63 consecutive patients with established adult RA.
- Intervention: Subcutaneous injections of adalimumab (40 mg every 2 weeks) for 6 months.



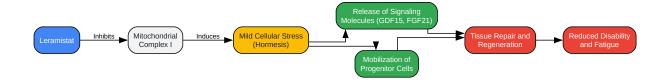
Outcome Measures: Disability was assessed using the Health Assessment Questionnaire
Disability Index (HAQ-DI) and fatigue was measured by the Fatigue Severity Scale (FSS) at
baseline and 6 months.

Tocilizumab: ACT-AXIS Study

- Study Design: A prospective, observational, multicenter study.
- Participants: 122 patients with moderate-to-severe RA who were non-responders or intolerant to DMARDs or TNF-inhibitors.
- Intervention: Intravenous tocilizumab.
- Outcome Measures: Fatigue was assessed using the Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F) scale at baseline, 12 weeks, and 24 weeks.[10]

Signaling Pathways and Experimental Workflows Leramistat's Proposed Mechanism of Action

Leramistat's novel approach targets cellular bioenergetics to promote tissue repair. As a mitochondrial complex I inhibitor, it is thought to induce a state of mild cellular stress, or "hormesis," which in turn activates downstream signaling pathways that lead to tissue regeneration and a reduction in inflammation.[2] This is a departure from traditional RA therapies that primarily focus on suppressing the immune response. The inhibition of mitochondrial complex I has been linked to the release of signaling molecules like Growth Differentiation Factor 15 (GDF15) and Fibroblast Growth Factor 21 (FGF21), which are involved in metabolic regulation and cellular stress responses.[1] Furthermore, this mechanism is proposed to mobilize progenitor cells, which are crucial for repairing damaged tissues.[1]



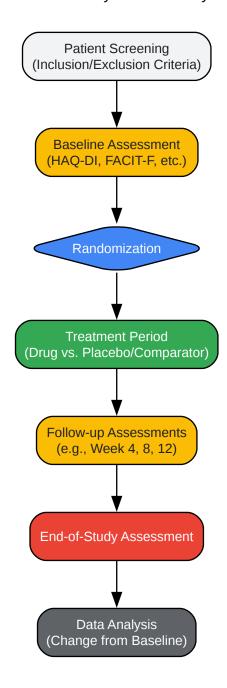
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Caption: Proposed mechanism of action for Leramistat.

General Experimental Workflow for Assessing Disability and Fatigue in RA Clinical Trials

The assessment of disability and fatigue in rheumatoid arthritis clinical trials typically follows a structured workflow to ensure data consistency and reliability.



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